molecular formula C7H13NO B11821649 4-(Ethylamino)pent-3-en-2-one

4-(Ethylamino)pent-3-en-2-one

Cat. No.: B11821649
M. Wt: 127.18 g/mol
InChI Key: MIMYJENZYVAQIZ-UHFFFAOYSA-N
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Description

4-Ethylaminopent-3-en-2-one is an organic compound with the molecular formula C7H13NO. It is characterized by the presence of an ethylamino group attached to a pentenone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylaminopent-3-en-2-one can be synthesized through multiple synthetic routes. One common method involves the reaction between ethylamine and acetylacetone. The reaction is typically carried out in the presence of a catalyst such as Montmorillonite K10 at room temperature for about an hour .

Industrial Production Methods: Industrial production of 4-Ethylaminopent-3-en-2-one often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylaminopent-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Ethylaminopent-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethylaminopent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate certain cellular processes .

Comparison with Similar Compounds

  • 4-Methylpent-3-en-2-one
  • 4-Aminopent-3-en-2-one
  • 4-Phenylbut-3-en-2-one

Comparison: Compared to similar compounds, 4-Ethylaminopent-3-en-2-one is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-(ethylamino)pent-3-en-2-one

InChI

InChI=1S/C7H13NO/c1-4-8-6(2)5-7(3)9/h5,8H,4H2,1-3H3

InChI Key

MIMYJENZYVAQIZ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=CC(=O)C)C

Origin of Product

United States

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